Cyanotriphenylborate
Overview
Description
Cyanotriphenylborate(1-) is a tetraorganoborate ion.
Scientific Research Applications
Coordination Chemistry and Crystallography
- Cyanotriphenylborate complexes with rare-earth metals have been studied for their coordination chemistry and crystallographic characterization. This includes the investigation of Ln III cyanotriphenylborate complexes and the cyanoborates [NEt4][B3(μ-O)3(C6H5)4], [NEt4][NCBPh2(μ-O)BPh2], [K(crypt)]2[B3(μ-O)3(C6H5)4][NCBPh2Me] (Dumas, White, Ziller, & Evans, 2021).
Photophysics and Quantum Mechanical Investigations
- Cyanine derivatives, including those related to cyanotriphenylborate, have been extensively studied for their optical properties. This research is significant in fields such as information storage and biochemistry, specifically DNA and protein labeling (Le Guennic & Jacquemin, 2015).
Environmental and Agricultural Applications
- Studies on the degradation of certain herbicides by strains of bacteria have also included cyanotriphenylborate-related compounds. These studies explore the biodegradation capabilities of various bacterial strains and their potential environmental applications (Nie et al., 2011).
Liquid Crystal Research
- Research into photorefractive-like effects in pure liquid crystals, involving cyanotriphenyl derivatives, has implications in the field of optoelectronics. This includes the study of diffraction gratings in nematic mixtures and their potential applications (Pagliusi & Cipparrone, 2002).
Synthesis and Characterization of Complexes
- The synthesis and characterization of neutral iron(II) and ruthenium(II) complexes with isocyanotriphenylborate ligand have been explored. This research focuses on the photophysical properties of these complexes and their potential applications in various fields (Zhou et al., 2009).
Photopolymerization Studies
- Investigations into photopolymerization reactions initiated by systems including cyanine dye and borate salt have practical implications in the development of new materials and technologies (Kabatc, Zasada, & Pa̧czkowski, 2007).
properties
IUPAC Name |
cyano(triphenyl)boranuide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BN/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H/q-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJITQQQMJSBOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BN- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanotriphenylborate | |
CAS RN |
47107-21-1 | |
Record name | (T-4)-(Cyano-κC)triphenylborate(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47107-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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